KRH102053
描述
属性
CAS 编号 |
1353254-53-1 |
|---|---|
分子式 |
C25H34N2O5S |
分子量 |
474.616 |
IUPAC 名称 |
4-methoxy-6-((4-methoxybenzyl)amino)-2,2-dimethylchroman-3-yl methioninate |
InChI |
InChI=1S/C25H34N2O5S/c1-25(2)23(31-24(28)20(26)12-13-33-5)22(30-4)19-14-17(8-11-21(19)32-25)27-15-16-6-9-18(29-3)10-7-16/h6-11,14,20,22-23,27H,12-13,15,26H2,1-5H3 |
InChI 键 |
YRALDHSTDKVSML-UHFFFAOYSA-N |
SMILES |
O=C(OC1C(C)(C)OC2=C(C=C(NCC3=CC=C(OC)C=C3)C=C2)C1OC)C(N)CCSC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KRH10205; KRH 102053; KRH-102053; |
产品来源 |
United States |
Synthetic Methodologies and Chemical Characterization of Krh102053
Overview of Benzopyran Chemistry in Small Molecule Synthesis
Benzopyrans, also known as chromenes or chromans depending on the saturation level, are a significant class of oxygen-containing heterocycles. researchgate.netresearchgate.net The benzopyran scaffold is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.netresearchgate.net Their prevalence and diverse bioactivity have established benzopyrans as privileged structures in medicinal chemistry. mdpi.comresearchgate.net
Synthetic strategies for constructing the benzopyran core often involve the formation of the heterocyclic ring system. Various approaches exist, including the condensation of salicylaldehyde (B1680747) derivatives with suitable reactants to form the chromone (B188151) ring. ontosight.ai Other methods may involve reactions like Vilsmeier-Haack formylation, as seen in the synthesis of benzopyran-4-one-3-carbaldehydes from ortho-hydroxy acetophenones. mdpi.com Olefin metathesis has also been explored as a strategy for synthesizing benzopyran scaffolds. researchgate.net The versatility of benzopyran chemistry allows for the introduction of various functional groups at different positions of the core structure, enabling the synthesis of diverse analogues. mdpi.comresearchgate.netontosight.ai
Solid-Phase Synthetic Approaches for KRH102053 and Related Analogues
Solid-phase organic synthesis (SPOS) is a powerful technique for generating combinatorial libraries of small organic molecules, which is highly valuable in drug discovery. psu.eduresearchgate.netnih.gov This approach involves immobilizing a precursor or the growing molecule onto a solid support, allowing for easier purification and parallel synthesis. psu.educreative-biolabs.com
The solid-phase synthesis of benzopyrans often involves the immobilization of a heterocyclic benzopyran precursor, such as benzopyranones, or relies on the de novo formation of the heterocyclic core on the solid phase. researchgate.net A novel solid-phase synthesis of the benzopyran motif has been developed using a cycloloading strategy involving a polystyrene-based selenenyl bromide resin. acs.org This method allows for the loading, elaboration, and cleavage of benzopyrans from the solid support. acs.org
KRH102053 itself was identified from a solid-phase library construction of 2000 analogues of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran. nih.gov This indicates that solid-phase synthesis played a direct role in the generation of the compound and its related structures. Approaches for solid-phase synthesis of benzopyran derivatives have included the use of Wang resin as a polymer support, utilizing its hydroxyl group for introducing aminobenzopyrans through a carbamate (B1207046) linker. psu.eduresearchgate.net Cleavage from the resin is typically achieved using trifluoroacetic acid (TFA). psu.eduresearchgate.net
Precursor Molecules and Reaction Pathways for KRH102053 Elaboration
Based on its chemical structure, KRH102053 is an ester formed between 2-amino-4-methylsulphanyl-butyric acid and a substituted chroman-3-ol (B1617384) derivative. nih.gov The benzopyran moiety in KRH102053 is a 2,2-dimethyl-chroman substituted at the 4, 6, and 3 positions with a methoxy (B1213986) group, a 4-methoxy-benzylamino group, and the ester linkage to the butyric acid derivative, respectively. nih.gov
The synthesis of the benzopyran core, a 2,2-dimethyl-chroman derivative, would likely involve cyclization reactions. Precursors could include substituted phenols or salicylaldehyde derivatives and appropriate carbonyl compounds or alkenes to form the pyran ring. For instance, the Vilsmeier-Haack reaction can be used to synthesize formyl benzopyranones from ortho-hydroxy acetophenones. mdpi.com Solid-phase approaches have utilized precursors like 4-hydroxysalicylaldehyde immobilized on a linker. mdpi.com
The elaboration of the benzopyran core to incorporate the specific substituents found in KRH102053 would involve a series of functionalization reactions. The introduction of the 4-methoxy-benzylamino group at the 6-position and the methoxy group at the 4-position would require specific reaction conditions and protecting group strategies. The ester linkage at the 3-position would be formed by coupling the 2,2-dimethyl-chroman-3-ol intermediate with 2-amino-4-methylsulphanyl-butyric acid. This coupling could involve standard esterification techniques, potentially utilizing coupling agents.
Given that KRH102053 was identified from a solid-phase library, the reaction pathways were likely adapted for solid-phase synthesis conditions. This would involve attaching one of the precursor molecules to the resin and performing subsequent reactions on the solid support before cleaving the final product.
Library Screening Strategies for Benzopyran-Based Compounds
Library screening is a fundamental process in drug discovery to identify compounds with desired biological activities from a collection of diverse molecules. biologydiscussion.comdecltechnology.com For benzopyran-based compounds, screening strategies are employed to discover hits with various pharmacological properties. mdpi.comwgtn.ac.nz
KRH102053 was identified through the screening of a library of over 600 molecules with a benzopyran moiety for their ability to activate PHD2. nih.gov An HPLC assay method was used for this screening. nih.gov This indicates that functional screening based on a specific biological target (PHD2) was the strategy employed to discover KRH102053.
General library screening strategies can involve various methods, including:
High-Throughput Screening (HTS): Rapidly testing a large number of compounds against a biological target or pathway using automated systems. wgtn.ac.nzdrugtargetreview.com
Phenotypic Screening: Assessing the effect of compounds on cellular phenotypes without necessarily knowing the direct molecular target. wgtn.ac.nz
Target-Based Screening: Screening compounds against a specific purified protein or enzyme, such as the PHD2 assay used for KRH102053. nih.gov
DNA-Encoded Chemical Libraries (DECL) Screening: Utilizing DNA tags to identify binding compounds from vast libraries. decltechnology.com
For benzopyran libraries, screening has been applied to identify compounds with antiproliferative activity against cancer cell lines mdpi.com, inhibitors of the HIF-1 pathway nih.govbohrium.com, and compounds affecting other biological processes. wgtn.ac.nz The choice of screening strategy depends on the desired activity and the nature of the library.
Derivatization Strategies for KRH102053 Analogues
Derivatization strategies involve modifying a core molecular structure to create a series of related compounds (analogues) with varied properties. This is a key aspect of medicinal chemistry and structure-activity relationship (SAR) studies. nih.govmdpi.combohrium.com
The identification of KRH102053 as a PHD2 activator suggested that analyzing the SAR of its derivatives could lead to the discovery of more potent activators. nih.gov This implies that derivatization of the KRH102053 structure or its benzopyran core was undertaken or is a relevant strategy.
Derivatization of benzopyran-based compounds can occur at various positions of the core scaffold or on the attached substituents. mdpi.comresearchgate.netontosight.ai Common strategies include:
Substitution on the Aromatic Ring: Introducing different functional groups (e.g., methoxy, halogens, alkyl groups) onto the benzene (B151609) portion of the benzopyran. mdpi.com
Modification of the Pyran Ring: Altering substituents or the saturation level of the pyran ring.
Modification of Side Chains: Changing the structure of the groups attached to the benzopyran core, such as the amino-methylsulphanyl-butyric acid ester or the methoxy-benzylamino group in KRH102053. nih.gov
Formation of Hybrid Molecules: Conjugating the benzopyran scaffold with other pharmacologically relevant moieties. mdpi.com
Solid-phase synthesis facilitates the parallel synthesis of numerous derivatives by allowing for the introduction of different reagents to immobilized intermediates. psu.eduresearchgate.netmdpi.com This enables the rapid generation of diverse libraries for SAR exploration. acs.org Studies on benzopyran derivatives have explored modifications at various positions to understand their impact on biological activity. mdpi.comresearchgate.netnih.govbohrium.com
Molecular and Cellular Mechanisms of Krh102053 Action
Direct Activation of Prolyl Hydroxylase 2 (PHD2) by KRH102053
KRH102053 has been shown to directly activate PHD2. This activation is a crucial step in the cascade that ultimately leads to the reduction of HIF-1α levels.
The direct activation of PHD2 by KRH102053 has been validated through in vitro enzymatic assays. Using overproduced PHD2 as a target, a molecular library containing compounds with a benzopyran structure, including KRH102053, was screened using an HPLC assay method. nih.gov Under specific experimental conditions, KRH102053 was found to increase PHD2 activity. nih.gov Specifically, at a concentration of 10 µM, KRH102053 increased PHD2 activity by 26% in vitro. nih.gov
While KRH102053 has been demonstrated to activate PHD2 and increase its enzymatic activity in vitro, detailed kinetic parameters such as Km and Vmax specifically describing the interaction of KRH102053 with PHD2 were not explicitly available in the consulted literature. The primary finding indicates a significant increase in PHD2 activity upon treatment with KRH102053, confirming its role as a PHD2 activator. nih.gov
In Vitro Enzymatic Assay Validation of PHD2 Activation
Regulation of HIF-1α Protein Stability
A significant consequence of KRH102053-mediated PHD2 activation is the impact on the stability of the HIF-1α protein. HIF-1α levels are tightly regulated by cellular oxygen availability, and KRH102053 influences this regulation.
Under hypoxic conditions, HIF-1α protein typically accumulates because the activity of prolyl hydroxylases, including PHD2, is suppressed. nih.govnih.gov However, treatment with KRH102053 significantly reduced the level of HIF-1α protein under hypoxic conditions in a concentration-dependent manner in various cell lines, including human HOS osteosarcoma, rat PC12 phaeochromocytoma, and human HepG2 hepatoma cells. nih.govnih.gov This demonstrates that KRH102053 can overcome the hypoxic stabilization of HIF-1α by activating PHD2, leading to its degradation. nih.gov The effect of KRH102053 was specific to HIF-1α, as the level of HIF-1β remained unchanged. nih.gov
Crucially, the reduction in HIF-1α protein levels induced by KRH102053 is not a result of decreased HIF-1α gene expression. Studies have shown that KRH102053 did not reduce the mRNA level of HIF-1α in tested cell lines under hypoxic conditions. nih.gov This indicates that KRH102053 primarily affects HIF-1α at the post-transcriptional level, specifically by promoting the degradation of the existing protein rather than inhibiting its synthesis. nih.gov
The degradation of HIF-1α protein under normoxic conditions is well-established to occur via the ubiquitin-dependent proteasome pathway. nih.govnih.gov This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases like PHD2. nih.gov Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) protein, which is a component of an E3 ubiquitin ligase complex. nih.gov This complex ubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.
Independence of HIF-1α mRNA Levels from KRH102053 Treatment
Downstream Transcriptional Regulation by KRH102053 via HIF-1α Pathway
The stabilization of HIF-1α under hypoxia leads to the upregulation of numerous genes involved in cellular adaptation and survival in low-oxygen environments. nih.govdovepress.comrfppl.co.inraybiotech.com These genes include those responsible for angiogenesis, metabolic adaptation (particularly glycolysis), cell survival, proliferation, and migration. nih.govdovepress.comrfppl.co.inraybiotech.com By activating PHD2 and promoting HIF-1α degradation, KRH102053 inhibits the expression of these HIF-regulated downstream target genes. nih.govpatsnap.comnih.govmedkoo.comnih.govcore.ac.uk Studies have demonstrated that KRH102053 decreases the mRNA levels of key HIF-regulated genes in various cell lines, including human HOS osteosarcoma, rat PC12 pheochromocytoma, and human HepG2 hepatoma cells. nih.govpatsnap.comnih.govmedkoo.com
Modulation of Vascular Endothelial Growth Factor (VEGF) Gene Expression
Vascular Endothelial Growth Factor (VEGF) is a critical downstream target of HIF-1α and a key mediator of angiogenesis. nih.govdovepress.comrfppl.co.innih.govraybiotech.com Hypoxia-induced HIF-1α accumulation leads to increased VEGF expression, promoting the formation of new blood vessels, which is essential for tissue adaptation to low oxygen and also plays a significant role in tumor growth and metastasis. nih.govdovepress.comnih.gov
Research has shown that KRH102053 effectively reduces both the protein and mRNA levels of VEGF in a concentration-dependent manner in HOS cells. nih.gov This reduction in VEGF expression is a direct consequence of KRH102053's ability to decrease HIF-1α protein levels and inhibit its transcriptional activity. nih.gov Consistent with its effect on VEGF expression, KRH102053 has also been shown to inhibit tube formation in human umbilical vein endothelial cells (HUVECs), an in vitro model of angiogenesis. nih.govpatsnap.comnih.gov
Impact on Glycolytic Enzyme Gene Expression (Aldolase A, Enolase 1)
HIF-1α plays a central role in regulating cellular energy metabolism, particularly by promoting glycolysis under hypoxic conditions. nih.govrfppl.co.inbioscientifica.comnih.govresearchgate.net This metabolic shift, known as the Warburg effect in cancer cells, allows cells to produce ATP in the absence of sufficient oxygen. bioscientifica.comoaepublish.com HIF-1α upregulates the expression of numerous glycolytic enzymes and glucose transporters to enhance glucose uptake and anaerobic metabolism. rfppl.co.inbioscientifica.comraybiotech.comnih.govresearchgate.net
Aldolase (B8822740) A and Enolase 1 are key glycolytic enzymes whose expression is regulated by HIF-1α. nih.govuzh.ch Aldolase A (Fructose-bisphosphate aldolase) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) and glyceraldehyde 3-phosphate. ebi.ac.uk Enolase 1 (ENO1) is one of three enolase isoforms and is ubiquitously expressed, playing a role in the conversion of 2-phosphoglycerate to phosphoenolpyruvate. oaepublish.comnih.gov Increased expression of Aldolase A and Enolase 1 contributes to the enhanced glycolytic rate observed under hypoxic conditions and in many cancer types. nih.govresearchgate.netoaepublish.comnih.gov
Studies have demonstrated that KRH102053 decreases the mRNA levels of both Aldolase A and Enolase 1 in cells under hypoxic conditions. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk This inhibitory effect on glycolytic enzyme gene expression suggests that KRH102053 can impede the cellular adaptation to a hypoxic microenvironment by reducing the glycolytic rate. nih.gov
Effects on Monocarboxylate Transporter 4 (MCT4) Expression
Monocarboxylate Transporter 4 (MCT4) is a proton-linked transporter that facilitates the efflux of lactate (B86563) and protons from cells, which is crucial for maintaining intracellular pH homeostasis, especially during high rates of glycolysis. rfppl.co.insoton.ac.uk MCT4 expression is strongly induced by HIF-1α, particularly in cells with high glycolytic activity, such as many cancer cells and cells in hypoxic environments. rfppl.co.insoton.ac.ukindexcopernicus.com
Research indicates that KRH102053 decreases the mRNA levels of Monocarboxylate Transporter 4. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk By downregulating MCT4 expression, KRH102053 may further disrupt the metabolic adaptation of cells to hypoxia by impairing lactate extrusion and potentially leading to intracellular acidification, which can inhibit glycolysis.
Influence on Other HIF-Regulated Genes and Pathways
Beyond VEGF, glycolytic enzymes, and MCT4, HIF-1α regulates a wide array of genes involved in various processes critical for cellular survival and function under hypoxia. nih.govdovepress.comrfppl.co.inraybiotech.com These include genes related to erythropoiesis, cell proliferation, migration, invasion, and survival. nih.govdovepress.comrfppl.co.inraybiotech.com
While the provided information specifically highlights VEGF, Aldolase A, Enolase 1, and MCT4, the general mechanism of KRH102053 as a PHD2 activator leading to HIF-1α degradation implies a broader impact on other genes regulated by the HIF-1α pathway. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk For instance, HIF-1α also regulates glucose transporters like GLUT4, and KRH102053 has been shown to inhibit the expression of GLUT4 protein under hypoxia. nih.gov Furthermore, KRH102053 has been observed to inhibit HIF-related cellular processes such as migration and invasion of HOS cells and tube formation in HUVECs, which are complex processes influenced by multiple HIF-regulated genes. nih.govpatsnap.comnih.govmedkoo.com Another HIF-regulated gene mentioned in the context of KRH102053's effects is adrenomedullin (B612762) (ADM), which is considered to play a role in tumor cell invasion. nih.gov KRH102053 has been shown to inhibit the transcriptional activity of adrenomedullin. nih.gov
These findings collectively demonstrate that KRH102053's activation of PHD2 and subsequent reduction of HIF-1α protein levels result in the downregulation of a spectrum of HIF-regulated genes and the inhibition of associated cellular processes crucial for adaptation to hypoxia and often implicated in disease progression. nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk
Here is a summary of the effects of KRH102053 on the mRNA levels of specific HIF-regulated genes:
| Gene | Effect of KRH102053 Treatment (mRNA Level) |
| Vascular Endothelial Factor (VEGF) | Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk |
| Aldolase A | Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk |
| Enolase 1 | Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk |
| Monocarboxylate Transporter 4 (MCT4) | Decreased nih.govpatsnap.comnih.govmedkoo.comcore.ac.uk |
| Adrenomedullin (ADM) | Transcriptional activity inhibited nih.gov |
Preclinical Pharmacodynamics and Biological Activity of Krh102053 in Cellular Models
Anti-Angiogenic Activity of KRH102053
Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth. carsu.edu.phresearchgate.net Vascular endothelial growth factor (VEGF) plays a central role in stimulating angiogenesis. xiahepublishing.comarvojournals.org As a compound that reduces HIF-1α levels, a key regulator of VEGF expression, KRH102053 has been shown to exert anti-angiogenic effects in cellular models. nih.govnih.gov
Inhibition of Tube Formation in Endothelial Cell Models (e.g., HUVECs)
The ability of endothelial cells to form tube-like structures is a crucial step in angiogenesis and is commonly assessed using in vitro tube formation assays, often utilizing HUVECs. deakin.edu.aunih.govkoreamed.org Studies have demonstrated that KRH102053 inhibits the tubular formation of HUVECs, confirming its inhibitory effect on angiogenesis. nih.govnih.govmedkoo.com Under hypoxic conditions, HUVECs typically display increased motility and differentiate into network-like structures. nih.gov Treatment with KRH102053 significantly decreased the rate of tube formation in HUVECs, both under normoxic and hypoxic conditions. nih.gov Specifically, KRH102053 at concentrations of 2 µM and 20 µM reduced tube formation by 71.2% and 84.5%, respectively, compared to corresponding hypoxic control groups. nih.gov
Table 1: Effect of KRH102053 on HUVEC Tube Formation Under Hypoxia
| KRH102053 Concentration (µM) | Reduction in Tube Formation (%) (vs. Hypoxic Control) |
| 2 | 71.2 |
| 20 | 84.5 |
Data derived from in vitro studies in HUVECs under hypoxic conditions. nih.gov
Correlation with Reduced VEGF Expression and Secretion
VEGF is a major downstream target gene of HIF-1α and is significantly induced by hypoxia. nih.govxiahepublishing.com KRH102053 has been shown to reduce the levels of both VEGF protein and mRNA in HOS cells in a concentration-dependent manner. nih.gov This reduction in VEGF expression is consistent with KRH102053's mechanism of action as a PHD2 activator, leading to decreased HIF-1α levels. nih.govnih.gov The diminished expression and likely subsequent secretion of VEGF contribute to the observed anti-angiogenic effects of KRH102053, including the inhibition of tube formation in endothelial cells. nih.gov
Anti-Migratory and Anti-Invasive Effects of KRH102053
Cell migration and invasion are fundamental processes involved in tumor metastasis. nih.govcarsu.edu.ph Hypoxia is known to induce the metastatic potential of cancer cells. nih.gov KRH102053 has been shown to attenuate hypoxia-induced metastatic potential, as evidenced by its inhibitory effects on cell migration and invasion in cellular models like HOS osteosarcoma cells. nih.govnih.govmedkoo.com
Suppression of Cell Migration (e.g., HOS Osteosarcoma Cells)
KRH102053 significantly inhibited the migration of HOS cells in a concentration-dependent manner. nih.govnih.govmedkoo.com This effect was particularly notable under hypoxic conditions, where migration is typically enhanced. nih.gov Experiments utilizing Boyden chambers demonstrated the reduced ability of HOS cells treated with KRH102053 to migrate towards a chemoattractant. nih.gov
Inhibition of Cellular Invasion Capacities
The invasive capacity of cells, their ability to degrade and move through extracellular matrix components, was also evaluated. nih.gov Using Matrigel as an extracellular matrix component, KRH102053 treatment significantly inhibited the invasion ability of HOS cells. nih.govnih.govmedkoo.com Quantification of invading cells showed that 20 µM KRH102053 inhibited invasion ability by approximately 18.8% in HOS cells. nih.gov Furthermore, KRH102053 inhibited the transcriptional activity of adrenomedullin (B612762), a substance considered to play an important role in tumor cell invasion and spreading. nih.gov
Table 2: Effect of KRH102053 on HOS Cell Migration and Invasion Under Hypoxia
| KRH102053 Concentration (µM) | Effect on Migration | Inhibition of Invasion (%) (at 20 µM) |
| Various | Concentration-dependent inhibition nih.govnih.govmedkoo.com | - |
| 20 | - | ~18.8 |
Data derived from in vitro studies in HOS cells under hypoxic conditions. nih.gov
Modulation of Cellular Metabolism
Cellular adaptation to the hypoxic microenvironment often involves alterations in glucose metabolism, including an increase in the glycolytic rate to maintain ATP production. nih.govxiahepublishing.com HIF-1α plays a role in inducing the expression of several glycolytic enzymes. nih.govxiahepublishing.com KRH102053 has been shown to influence cellular metabolism by affecting the expression of HIF-regulated genes involved in glucose metabolism. nih.govmedkoo.com KRH102053 decreased the mRNA levels of downstream target genes such as aldolase (B8822740) A, enolase 1, monocarboxylate transporter 4 (MCT4), and glucose transporter 4 (GLUT4) in HOS cells. nih.govmedkoo.com This inhibitory action on the expression of these genes likely prohibits the cellular adaptation to a hypoxic microenvironment through a decreased glycolytic rate. nih.gov
Impact on Glucose Metabolism Pathways in Hypoxic Cells
Studies have demonstrated that KRH102053 inhibits hypoxia-induced responses, including aspects of glucose metabolism, in vitro. nih.gov Specifically, KRH102053 decreased the mRNA levels of several genes involved in glucose metabolism in HOS cells under hypoxic conditions. These genes include aldolase A, enolase 1, and monocarboxylate transporter 4. nih.govnih.gov This suggests that KRH102053's activation of PHD2 and subsequent reduction of HIF-1α protein levels lead to a downregulation of key enzymes and transporters facilitating glucose metabolism in hypoxic environments. nih.govnih.gov
Table 1: Effect of KRH102053 on mRNA Levels of Glucose Metabolism Genes in Hypoxic HOS Cells
| Gene | Role in Glucose Metabolism | Effect of KRH102053 (Hypoxia) |
| Aldolase A | Glycolysis | Decreased mRNA level |
| Enolase 1 | Glycolysis | Decreased mRNA level |
| Monocarboxylate Transporter 4 | Lactate (B86563) transport (related to glycolysis) | Decreased mRNA level |
Specific Effects on Glucose Transporter Expression (e.g., GLUT4)
Glucose transporter 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle, playing a key role in glucose uptake. Its expression can be influenced by hypoxic conditions through HIF-1α. nih.gov Research indicates that KRH102053 affects the protein level of GLUT4 in HOS cells under hypoxia. nih.gov While the mRNA level of GLUT4 was also analyzed, the primary reported effect was on the protein level, which was reduced by KRH102053 treatment in a concentration-dependent manner under hypoxic conditions. nih.gov This suggests that KRH102053 can modulate glucose uptake mechanisms in hypoxic cells by influencing GLUT4 protein expression.
Table 2: Effect of KRH102053 on GLUT4 Protein Level in Hypoxic HOS Cells
| KRH102053 Concentration | GLUT4 Protein Level (% of Hypoxic Control) |
| Hypoxic Control | 100% |
| Low Concentration | Reduced |
| Higher Concentration | Further Reduced |
Cellular Context-Dependent Responses to KRH102053
The effects of KRH102053 have been evaluated in a variety of cell lines to understand its activity in different cellular contexts. These studies consistently point to KRH102053's ability to decrease HIF-1α protein levels under hypoxic conditions across different cell types. nih.govnih.gov
Evaluation in Human Osteosarcoma (HOS) Cells
Human osteosarcoma (HOS) cells have been a primary model for studying KRH102053's effects. In HOS cells under hypoxia, KRH102053 significantly reduced the protein level of HIF-1α in a concentration-dependent manner. nih.gov This effect was specific to HIF-1α, as the level of HIF-1β remained unchanged. nih.gov KRH102053 did not, however, reduce the mRNA level of HIF-1α in HOS cells during hypoxia, indicating a post-transcriptional mechanism of action, likely through activating PHD2 and promoting HIF-1α degradation. nih.gov Beyond its impact on HIF-1α and glucose metabolism genes, KRH102053 also inhibited hypoxia-induced migration and invasion in HOS cells, suggesting a role in attenuating metastatic potential. nih.govnih.gov
Assessment in Rat Pheochromocytoma (PC12) Cells
Rat pheochromocytoma (PC12) cells have also been used to assess KRH102053's activity. Similar to observations in HOS cells, KRH102053 decreased the levels of HIF-1α protein in PC12 cells under hypoxic conditions without affecting their mRNA levels. nih.gov KRH102053 treatment also significantly inhibited the migration and invasion of PC12 cells in a concentration-dependent manner under hypoxic conditions. nih.gov
Analysis in Human Hepatoma (HepG2) Cells
Human hepatoma (HepG2) cells represent another cell line where the effects of KRH102053 on HIF-1α have been investigated. Studies showed that KRH102053 decreased the levels of HIF-1α protein in HepG2 cells when exposed to hypoxic conditions. nih.govnih.gov This further supports the compound's ability to target HIF-1α across different human cell types.
Studies in Human Umbilical Vein Endothelial Cells (HUVECs)
Human umbilical vein endothelial cells (HUVECs) are commonly used to study angiogenesis, a process significantly influenced by HIF-1α and its downstream target, vascular endothelial growth factor (VEGF). nih.gov KRH102053 demonstrated an inhibitory effect on the tubular formation of HUVECs, a key aspect of angiogenesis, particularly under hypoxic conditions. nih.govnih.gov This is consistent with its ability to reduce HIF-1α protein levels and the expression of HIF-regulated genes like VEGF. nih.govnih.gov KRH102053 at concentrations of 2 μM and 20 μM significantly reduced tube formation compared to hypoxic control groups. nih.gov
Table 3: Effect of KRH102053 on Tube Formation in Hypoxic HUVECs
| KRH102053 Concentration | Reduction in Tube Formation (compared to hypoxic control) |
| 2 μM | 71.2% |
| 20 μM | 84.5% |
Structure Activity Relationships Sar and Analogues of Krh102053
Identification of Key Structural Features for PHD2 Activation
KRH102053 was discovered by screening a library of compounds containing a benzopyran moiety. nih.gov This suggests that the benzopyran structure is a key feature present in compounds that can activate PHD2. The initial screening focused on compounds with antioxidant activities, hinting at a potential link between redox properties and PHD2 activation by this class of compounds. nih.gov Further analysis of the structure-activity relationships of KRH102053 derivatives is considered essential for identifying more potent PHD2 activators. nih.gov
Comparative Analysis with Structurally Related PHD2 Activators (e.g., KRH102140)
KRH102140 is a potent activator of PHD2 that has a structure similar to KRH102053. nih.gov Comparisons between KRH102053 and KRH102140 have provided insights into how subtle structural differences can influence their biological activity. nih.govresearchgate.net
Differential Efficacy and Potency in HIF-1α Suppression
KRH102140 also showed a greater effect in decreasing the mRNA levels of HIF-regulated downstream target genes associated with angiogenesis and energy metabolism, such as vascular endothelial growth factor (VEGF), adrenomedullin (B612762), Glut1, aldolase (B8822740) A, enolase 1, and monocarboxylate transporter 4, compared to KRH102053. nih.gov
Structural Modifications Influencing Biological Activity
The structural similarities and observed differences in potency between KRH102053 and KRH102140 highlight the importance of specific structural modifications in influencing biological activity. Although the precise structural differences are not detailed in the provided text snippets, the fact that KRH102140, a compound with a similar structure, exhibits higher efficacy in HIF-1α suppression nih.govresearchgate.net indicates that even minor variations in the molecular structure can lead to significant changes in potency and downstream effects. This underscores the critical nature of the SAR in optimizing PHD2 activation and HIF-1α modulation.
Novel Analogues and Derivatives of KRH102053
The identification of KRH102053 as a PHD2 activator has paved the way for the exploration and synthesis of novel analogues and derivatives with potentially improved activity or specificity. nih.gov
Synthesis of Modified Benzopyran Moieties
KRH102053 contains a benzopyran moiety, and its discovery involved screening a library based on this structural feature. nih.gov This suggests that modifications to the benzopyran core structure or the substituents attached to it are a key area for the synthesis of novel analogues. The development of such libraries, potentially through techniques like solid phase synthesis, is crucial for generating a diverse set of compounds to explore the SAR. nih.gov
Off-Target Interactions and Selectivity Profile of KRH102053 Analogues
The development of therapeutic agents often involves optimizing compounds for both efficacy against the intended target and selectivity to minimize interactions with unintended biological targets. Off-target interactions can lead to undesirable effects and limit the therapeutic window of a compound. For compounds like KRH102053 that modulate crucial cellular pathways such as the HIF pathway, understanding their selectivity profile is essential. Studies on HIF inhibitors and activators, including KRH102053 and its analogues, have highlighted that achieving high selectivity can be challenging, with potential issues related to off-target effects.
Assessment of PHD1 and PHD3 Activities
KRH102053 was identified as a potent activator of recombinant human PHD2 in in vitro assays. idrblab.net This activation leads to increased hydroxylation of HIF-1α, marking it for proteasomal degradation. idrblab.netnih.govnih.gov However, the initial research that characterized KRH102053 explicitly stated that the effects of this compound on the activities of other prolyl hydroxylase isoforms, namely PHD1 and PHD3, were unknown at the time. idrblab.net Despite the lack of direct experimental data on PHD1 and PHD3 activity for KRH102053 in that study, it was considered likely that KRH102053 might affect other PHD isoforms based on their characteristics. idrblab.net While the primary focus has been on PHD2 activation and its downstream effects on HIF-1α, comprehensive assessment of KRH102053's activity across all PHD isoforms (PHD1, PHD2, and PHD3) would be necessary for a complete understanding of its selectivity within the PHD family.
Evaluation for Other Known Biological Targets or Pathways
Beyond the primary target of PHD2 and the subsequent impact on the HIF-1α pathway, the potential for KRH102053 and its analogues to interact with other biological targets or pathways has been a consideration, particularly in the context of developing these compounds as potential therapeutic agents. The intended modulation of the HIF pathway by KRH102053 results in the downregulation of various genes regulated by HIF-1α, including vascular endothelial growth factor (VEGF), aldolase A, enolase 1, and monocarboxylate transporter 4, affecting processes like angiogenesis and glucose metabolism. idrblab.netnih.govnih.gov
Research into structural analogues of KRH102053 has provided some insights into broader biological interactions. For instance, structural analogues have been reported to inhibit fatty acid synthase (FASN) in breast cancer cells, in addition to their effects on HIF-1α. This suggests that modifications to the KRH102053 structure can lead to activity against targets beyond the core HIF hydroxylation machinery, potentially representing off-target effects or intended polypharmacology depending on the analogue's design and the therapeutic goal.
Potential Preclinical Therapeutic Applications and Mechanistic Rationale
Rationale for Targeting HIF-1α in Disease Pathologies
HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.comresearchgate.net Under normal oxygen conditions (normoxia), HIF-1α is subject to rapid degradation. This process is initiated by prolyl hydroxylation of specific proline residues within HIF-1α by a family of enzymes known as prolyl hydroxylase domain (PHD) proteins, with PHD2 being the primary isoform involved. guidetopharmacology.orgresearchgate.netnih.govnih.gov Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. guidetopharmacology.orgresearchgate.netnih.gov
In hypoxic conditions, the activity of PHDs is inhibited due to the limited availability of oxygen, a necessary co-substrate for these enzymes. guidetopharmacology.orgnih.govnih.gov This lack of hydroxylation prevents VHL binding, leading to the stabilization and accumulation of HIF-1α protein. guidetopharmacology.orgresearchgate.netnih.gov Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the regulatory regions of target genes. guidetopharmacology.orgdovepress.com This interaction drives the transcription of a wide array of genes involved in crucial adaptive responses, including angiogenesis, glucose metabolism, cell proliferation, migration, and survival. researchgate.netmdpi.comnih.gov
The persistent activation of HIF-1α in pathological states contributes significantly to disease progression. In the context of cancer, chronic tumor hypoxia promotes HIF-1α stabilization, fostering tumor growth, the formation of new blood vessels (angiogenesis) to support the tumor, and the ability of cancer cells to invade and metastasize. researchgate.netnih.govresearchgate.net In ischemic conditions, such as ischemic heart disease, while acute HIF-1α activation can be protective by promoting blood flow and metabolic adaptation, prolonged or maladaptive responses can exacerbate tissue damage. researchgate.netnih.gov Therefore, strategies aimed at controlling or reducing aberrant HIF-1α activity hold therapeutic potential for various diseases. researchgate.netmdpi.comnih.gov
KRH102053 as a Potential Agent in Hypoxia-Related Diseases
KRH102053 has been identified as a small molecule that acts as an activator of PHD2. nih.govnih.govbioscientifica.com By enhancing the enzymatic activity of PHD2, KRH102053 promotes the hydroxylation and subsequent proteasomal degradation of HIF-1α. nih.govnih.govbioscientifica.com This mechanism leads to a reduction in HIF-1α protein levels, even under hypoxic conditions, positioning KRH102053 as a potential therapeutic agent for diseases characterized by elevated HIF-1α. nih.govnih.gov
Tumor hypoxia is a common feature of solid tumors and is a key driver of aggressive cancer phenotypes. researchgate.net The resulting stabilization of HIF-1α promotes processes essential for tumor survival and spread. researchgate.netnih.govresearchgate.net Preclinical investigations have explored the ability of KRH102053 to counteract these effects by reducing HIF-1α levels.
Studies using human HOS osteosarcoma, rat PC12 phaeochromocytoma, and human HepG2 hepatoma cell lines have shown that treatment with KRH102053 leads to a decrease in HIF-1α protein levels. nih.govnih.gov This reduction in HIF-1α correlates with decreased mRNA levels of several HIF-regulated genes, including vascular endothelial growth factor (VEGF), aldolase (B8822740) A, enolase 1, and monocarboxylate transporter 4. researchgate.netnih.govnih.gov These genes are critical for processes such as angiogenesis and glucose metabolism, which support tumor growth and energy demands. researchgate.netnih.govnih.gov
Furthermore, KRH102053 has demonstrated inhibitory effects on cellular processes associated with cancer progression in preclinical settings. It was shown to inhibit the migration and invasion of HOS cells. nih.govnih.gov Additionally, KRH102053 reduced the rate of tube formation in human umbilical vein endothelial cells (HUVECs), an in vitro assay used to assess angiogenesis. nih.govnih.gov These findings collectively suggest that KRH102053's ability to promote HIF-1α degradation can suppress key aspects of tumor development, including the formation of new blood vessels and the metastatic potential of cancer cells. nih.gov
Ischemic heart disease (IHD) is characterized by insufficient blood flow and oxygen supply to the myocardium, often due to coronary artery atherosclerosis. pathophys.orgapexhospitals.commhmedical.comnih.gov Hypoxia is a central feature of IHD. While HIF-1α activation can initially mediate protective adaptive responses to ischemia, prolonged or severe hypoxia can lead to detrimental outcomes. researchgate.netnih.gov
Mechanistic Basis for Observed Therapeutic Potential in Preclinical Settings
The preclinical therapeutic effects observed with KRH102053 are directly linked to its role as an activator of PHD2. nih.govnih.govbioscientifica.com PHD2 is the principal enzyme responsible for initiating the oxygen-dependent degradation of HIF-1α. guidetopharmacology.orgnih.govidrblab.net It catalyzes the hydroxylation of specific proline residues within the ODD domains of HIF-1α. guidetopharmacology.orgidrblab.net This hydroxylation event is the crucial signal for the binding of the VHL protein, which targets HIF-1α for ubiquitination and subsequent destruction by the proteasome. guidetopharmacology.orgresearchgate.netnih.gov
By activating PHD2, KRH102053 enhances the efficiency of this hydroxylation process. nih.govnih.govbioscientifica.com This increased PHD2 activity leads to accelerated degradation of the HIF-1α protein, effectively lowering its intracellular concentration, even in low-oxygen environments where HIF-1α would typically accumulate. nih.govnih.gov The resulting decrease in HIF-1α protein levels diminishes the formation of the active HIF-1 heterodimer (HIF-1α/HIF-1β). guidetopharmacology.org This, in turn, leads to a reduced transcriptional drive on HIF-regulated genes that are critical for cellular adaptation to hypoxia and disease progression, such as those involved in angiogenesis, glucose metabolism, cell motility, and invasion. researchgate.netnih.govnih.gov
The observed inhibition of tumor angiogenesis and metastasis in preclinical cancer models following KRH102053 treatment is a direct manifestation of this mechanism. nih.govnih.gov By downregulating the expression of pro-angiogenic factors like VEGF and genes that facilitate metabolic reprogramming and cell movement, KRH102053 impairs the ability of cancer cells to thrive in hypoxic conditions and spread to distant sites. researchgate.netnih.govnih.gov
Comparison with Other HIF-Targeting Compounds in Preclinical Development
The landscape of HIF-targeting therapeutic strategies is diverse, encompassing various approaches to modulate HIF activity. These include inhibiting upstream signaling pathways that influence HIF, directly inhibiting HIF protein function, or targeting the downstream genes regulated by HIF. mdpi.comtandfonline.com KRH102053 represents a distinct approach within this landscape, acting as an activator of PHD2 to promote HIF-1α degradation, which is less common compared to strategies focused on inhibiting HIF or its effectors. researchgate.netresearchgate.netbioscientifica.comtandfonline.com
Many HIF-targeting agents in preclinical or clinical development function as inhibitors. Examples include direct inhibitors of HIF-1α (e.g., PX-478) or HIF-2α, as well as inhibitors of upstream kinases such as mTOR or receptor tyrosine kinases that impact HIF levels. mdpi.combioscientifica.comtandfonline.com Another class comprises inhibitors targeting downstream elements like VEGF receptors. semanticscholar.org
In contrast to these inhibitory approaches, KRH102053's mechanism of enhancing HIF-1α degradation via PHD2 activation offers a different strategy. nih.govnih.govbioscientifica.com While many inhibitors aim to block the consequences of stabilized HIF, KRH102053 works to prevent the initial accumulation of HIF-1α, particularly in hypoxic conditions where it is typically stabilized. nih.govnih.gov
Another compound identified as a PHD2 activator with structural similarities to KRH102053 is KRH102140. researchgate.netresearchgate.net Comparative studies in human osteosarcoma cells indicated that KRH102140 was more potent than KRH102053 in suppressing HIF-1α under hypoxic conditions. researchgate.net This highlights that even within the class of PHD2 activators, there can be variations in efficacy.
While some HIF inhibitors have demonstrated promise in preclinical models and have progressed to clinical trials, challenges such as off-target effects, toxicity, and the need for isoform specificity persist. researchgate.nettandfonline.com KRH102053, as a PHD2 activator, provides an alternative approach to modulating HIF-1α. However, much of the evidence supporting its activity comes from in vitro studies, and further evaluation in in vivo animal models is necessary to fully assess its therapeutic potential and compare it with other existing or developing HIF-targeting strategies. nih.govresearchgate.net
Preclinical data comparing KRH102053 and KRH102140:
| Compound | Mechanism of Action | Effect on HIF-1α (in vitro, hypoxic conditions) | Inhibition of Tube Formation (in vitro) | In vivo validation |
| KRH102053 | PHD2 Activator | Decreased protein and mRNA levels nih.govnih.gov | Yes nih.govnih.gov | Limited reported nih.govresearchgate.net |
| KRH102140 | PHD2 Activator | More efficient suppression than KRH102053 researchgate.net | Yes researchgate.net | Limited reported researchgate.net |
Methodological Considerations in Krh102053 Research
In Vitro Assay Systems for PHD2 Activity Assessment (e.g., HPLC Assay Method)
A key methodological approach in the study of KRH102053 involved the use of in vitro assay systems to assess its effect on PHD2 enzymatic activity. A high-performance liquid chromatography (HPLC) assay method was utilized to screen potential PHD2 activators from a library of small molecules. nih.govnih.govwikipedia.org This method involved incubating purified recombinant PHD2 enzyme with a specific peptide substrate, an 18-mer peptide corresponding to amino-acid residues 556–575 of HIF-1α, in the presence of essential cofactors including α-ketoglutarate, ascorbate, and ferrous sulphate. nih.gov
The enzymatic reaction catalyzes the hydroxylation of proline residues within the peptide substrate. The reaction was stopped by the addition of trifluoroacetic acid, and the mixture was then analyzed by HPLC to quantify the production of the hydroxylated peptide product relative to the non-hydroxylated substrate. nih.gov This allowed for the direct measurement of PHD2 activity. Using this HPLC assay system, KRH102053 was identified as a potent activator, demonstrating an increase in PHD2 activity. For instance, KRH102053 at a concentration of 10 μM was shown to increase PHD2 activity by 26.4% compared to a vehicle control (DMSO). nih.gov
The following table summarizes representative data from an HPLC assay measuring PHD2 activity in the presence of KRH102053:
| Sample | HYP Area (± s.e.mean) | Proline Area (± s.e.mean) | Sum (Area) | % of HYP Area |
| DMSO | 585.3 ± 55.4 | 379.5 ± 34.7 | 964.8 | 60.7 (100) |
| KRH102053 | 692.2 ± 57.5 | 210.7 ± 19.6 | 902.9 | 76.7 (126.4) |
Data derived from in vitro HPLC assay for PHD2 activity. HYP: hydroxylated product. Areas represent arbitrary units from HPLC analysis. % of HYP Area is normalized to the DMSO control (100%). nih.gov
Cell-Based Assays for HIF-1α Regulation
Cell-based assay systems were extensively employed to investigate the effects of KRH102053 on the regulation of HIF-1α. These assays are crucial for confirming the activity observed in vitro within a more physiologically relevant cellular context. Studies were conducted using various cell lines, including human HOS osteosarcoma, rat PC12 phaeochromocytoma, and human HepG2 hepatoma cells. nih.govnih.govwikipedia.org A primary focus was to assess how KRH102053 influences HIF-1α levels and the expression of its downstream target genes, particularly under hypoxic conditions where HIF-1α is typically stabilized. nih.gov
Immunoblotting for Protein Expression Analysis (HIF-1α, Downstream Targets)
Immunoblotting, also known as Western blotting, was a fundamental technique used to analyze the protein expression levels of HIF-1α and its downstream targets in cells treated with KRH102053. nih.gov This method allowed researchers to determine if KRH102053 treatment led to a decrease in HIF-1α protein, consistent with its proposed mechanism as a PHD2 activator promoting HIF-1α degradation. nih.gov
Cells were typically subjected to hypoxic conditions to induce HIF-1α stabilization before treatment with varying concentrations of KRH102053. nih.gov Immunoblot analysis revealed that KRH102053 effectively decreased the protein level of HIF-1α in a concentration-dependent manner in cell lines such as HOS, HepG2, and PC12. nih.gov
Beyond HIF-1α itself, immunoblotting was used to examine the protein levels of key HIF-1α downstream targets involved in processes like glucose metabolism and angiogenesis, such as GLUT4 and vascular endothelial growth factor (VEGF). nih.gov KRH102053 treatment resulted in a significant decrease in the protein levels of these targets. nih.gov
Furthermore, the interaction between HIF-1α and the von Hippel–Lindau (VHL) protein, which is crucial for HIF-1α degradation following hydroxylation by PHD2, was assessed using immunoprecipitation followed by immunoblot analysis. nih.gov Treatment with 20 μM KRH102053 was shown to increase the binding of VHL to endogenous HIF-1α by 88.5% under hypoxic conditions, providing further evidence of KRH102053's mechanism of action through enhanced VHL-mediated degradation. nih.gov
RT-PCR for mRNA Level Quantification
To complement the protein analysis, reverse transcription-PCR (RT-PCR) and quantitative RT-PCR (qRT-PCR) methodologies were employed to quantify the mRNA levels of HIF-regulated downstream target genes. nih.gov This was important to distinguish whether KRH102053's effects were primarily at the protein level (through degradation) or also involved transcriptional regulation of these target genes.
Total RNA was isolated from treated cells, and cDNA was synthesized. nih.gov PCR amplification was then performed using primers specific for various HIF-1α target genes, including VEGF, aldolase (B8822740) A, enolase 1, monocarboxylate transporter 4, and adrenomedullin (B612762). nih.govwikipedia.org The mRNA levels of these genes were found to be upregulated under hypoxic conditions, but KRH102053 treatment significantly decreased their mRNA levels in a concentration-dependent manner. nih.gov β-actin mRNA was commonly used as an internal control for normalization of the results. nih.gov These findings indicated that KRH102053's impact on downstream pathways involved not only the degradation of HIF-1α protein but also a subsequent reduction in the transcription of its target genes.
Reporter Gene Assays for HIF-1α Transcriptional Activity
Reporter gene assays were utilized to directly assess the transcriptional activity of HIF-1α in response to KRH102053 treatment. nih.gov This method typically involves transfecting cells with a plasmid construct containing a hypoxia-response element (HRE) from a known HIF-1α target gene promoter (such as the VEGF promoter) cloned upstream of a reporter gene, such as luciferase. nih.gov
When HIF-1α is active, it binds to the HREs and drives the transcription of the reporter gene, leading to a quantifiable signal (e.g., luminescence). By treating transfected cells with KRH102053 and measuring the reporter gene activity, researchers could determine the compound's effect on HIF-1α-mediated transcription. Studies using this approach demonstrated that KRH102053 effectively reduced the transcriptional activity of HIF-1α. nih.gov
Functional Assays for Biological Activity
Beyond the molecular effects on the HIF-1α pathway, functional assays were conducted to evaluate the biological consequences of KRH102053 treatment, particularly those related to processes influenced by HIF-1α.
Cell Migration and Invasion Assays
Cell migration and invasion are critical processes in various physiological and pathological contexts, including cancer metastasis and angiogenesis, which are significantly influenced by HIF-1α activity. nih.gov Assays measuring these functions were employed to determine if the downregulation of HIF-1α by KRH102053 translated into altered cellular behavior.
Cell invasion assays were commonly performed using Transwell systems with membranes coated with an extracellular matrix component like Matrigel. nih.gov Cells were seeded in the upper chamber, and their ability to migrate through the Matrigel layer and the membrane pores towards a chemoattractant in the lower chamber was assessed. Invading cells on the lower side of the membrane were then fixed, stained, and quantified. nih.gov KRH102053 treatment was found to significantly inhibit the invasion ability of cells. For example, 20 μM KRH102053 inhibited invasion by approximately 18.8% in HOS cells and 26.5% in PC12 cells. nih.gov
Cell migration assays, often using similar Transwell systems but without the Matrigel coating, were also conducted. nih.gov These assays showed that KRH102053 inhibited cell migration in a concentration-dependent manner. nih.gov
Additionally, the effect of KRH102053 on angiogenesis was evaluated using in vitro tube formation assays with human umbilical vein endothelial cells (HUVECs). nih.gov Since angiogenesis is a process highly regulated by HIF-1α and its target VEGF, assessing tube formation provided insight into the functional consequences of KRH102053's activity. KRH102053 was shown to reduce tube formation in HUVECs. nih.gov
| Cell Line | KRH102053 Concentration | Inhibition of Invasion (%) |
| HOS | 20 μM | ~18.8 |
| PC12 | 20 μM | ~26.5 |
Representative data on the inhibitory effect of KRH102053 on cell invasion. nih.gov
Endothelial Tube Formation Assays
Endothelial tube formation assays are a widely used in vitro method to model the process of angiogenesis, specifically the reorganization stage where endothelial cells form capillary-like structures. This assay is valuable for assessing the potential of compounds to either promote or inhibit new blood vessel formation. idrblab.netnih.gov In the context of KRH102053 research, this assay has been utilized to evaluate the compound's effect on the formation of these tubular structures by endothelial cells.
A typical approach involves plating endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), onto a reconstituted basement membrane matrix, such as growth factor-reduced Matrigel, in tissue culture plates. idrblab.netnih.govnih.gov The matrix is allowed to solidify before the cells, suspended in a suitable medium, are added. nih.gov Cells are then incubated under specific conditions, such as hypoxia, which is known to induce the formation of capillary-like tubular structures through the upregulation of growth factors like vascular endothelial growth factor (VEGF). nih.gov
In studies investigating KRH102053, the compound is added to the cell culture medium at specified concentrations. nih.gov After an appropriate incubation period, the formation of tubular structures is observed and quantified. nih.govnih.gov Quantification typically involves measuring parameters such as the number of tubes, the total length of the tubes, or the area covered by the tubular network using microscopy and image analysis software. nih.govnih.gov
Research findings have demonstrated that KRH102053 can significantly impact endothelial tube formation. For instance, KRH102053 at concentrations of 2 and 20 μM was shown to reduce tube formation by 71.2% and 84.5%, respectively, compared to corresponding hypoxic control groups. nih.gov This inhibitory effect was observed under both normoxic and hypoxic conditions, although the inhibition was more pronounced in the hypoxic group. nih.gov These results suggest that KRH102053 suppresses tube formation, likely mediated through its effect on decreasing HIF-1α protein levels. nih.gov
Table 1: Effect of KRH102053 on Endothelial Tube Formation in HUVECs
| Condition | KRH102053 Concentration | Reduction in Tube Formation (vs. Hypoxic Control) |
| Hypoxia | 2 μM | 71.2% |
| Hypoxia | 20 μM | 84.5% |
Data derived from representative research findings nih.gov.
Methodological considerations for this assay include the choice and consistency of the endothelial cell source (e.g., passage number of HUVECs), the type and lot variability of the basement membrane matrix, and the standardization of imaging and quantification methods. idrblab.netnih.gov
Cell Viability Assays (e.g., MTT Assay) in Preclinical Context
Cell viability assays are crucial in preclinical research to assess the potential cytotoxic effects of a compound on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and proliferation. It relies on the principle that metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolving the crystals in a suitable solvent like DMSO.
In the preclinical evaluation of KRH102053, cell viability assays, including the MTT assay, are employed to ensure that any observed biological effects are not simply a result of non-specific cytotoxicity. nih.gov For example, when investigating the inhibitory effect of KRH102053 on endothelial tube formation, it is essential to confirm that the reduction in tube formation is due to the compound's intended mechanism (e.g., HIF-1α modulation) rather than a decrease in cell viability. nih.gov
Studies have performed MTT assays using cells relevant to the research context, such as HUVECs, treated with varying concentrations of KRH102053. nih.gov The results of these assays provide information on the metabolic activity and survival rate of the cells in the presence of the compound.
Table 2: Effect of KRH102053 on HUVEC Cell Viability (MTT Assay)
| KRH102053 Concentration | Significant Change in Cell Viability? |
| Up to 20 μM | No |
Data derived from representative research findings nih.gov.
Methodological considerations for the MTT assay include optimizing parameters such as cell seeding density, MTT concentration, incubation time with MTT, and the solvent used for formazan dissolution to ensure linearity between cell number and absorbance and to minimize interference. The choice of cell line and its passage number can also influence results.
Considerations for Reproducibility and Standardization in KRH102053 Studies
Ensuring reproducibility and promoting standardization are fundamental aspects of rigorous scientific research, including studies involving KRH102053. Reproducibility refers to the ability of a researcher to obtain the same results using the same materials and procedures as the original investigator. Standardization involves establishing agreed-upon methods, materials, and reporting guidelines to minimize variability and enhance the comparability of results across different studies and laboratories.
In KRH102053 research, particularly in the context of biological assays like endothelial tube formation and cell viability tests, several factors can influence reproducibility. These include variations in cell culture conditions (e.g., media composition, serum lots, incubation parameters), differences in the source and handling of biological reagents (e.g., lot variability of Matrigel or other extracellular matrices), and variations in assay protocols and data analysis methods. idrblab.netnih.gov
To enhance reproducibility in KRH102053 studies, researchers should strive for detailed and transparent reporting of their methodologies. This includes providing clear descriptions of cell sources and passage numbers, precise concentrations and preparation methods for KRH102053 and other reagents, specific details of assay protocols (incubation times, temperatures, volumes), and the methods used for data acquisition and analysis.
Standardization efforts in preclinical research, while challenging, are crucial for improving the reliability and credibility of findings. Although there may not be specific standardized protocols universally adopted for KRH102053 research yet, adhering to general best practices for in vitro assays is essential. This includes using well-characterized cell lines at appropriate passage numbers, performing assays under strictly controlled conditions, using calibrated equipment, and implementing robust quality control measures.
Furthermore, the use of reference standards, where available, and participation in inter-laboratory comparisons can contribute to the standardization and validation of assay performance in KRH102053 studies. While the concept of standardization in biological assays can be complex due to the inherent variability of biological systems, efforts to harmonize key methodological steps and reporting can significantly improve the reproducibility and comparability of research findings for compounds like KRH102053.
| Aspect | Considerations for Reproducibility and Standardization |
| Cell Culture | Consistent cell source and passage number, standardized media and supplements, controlled incubation conditions. |
| Reagents | Use of well-characterized reagents, awareness of lot-to-lot variability (e.g., Matrigel), proper storage and handling. |
| Assay Protocols | Detailed, unambiguous protocols; consistent timing and execution of steps; appropriate controls. |
| Data Acquisition & Analysis | Standardized imaging settings, validated quantification software and methods, objective analysis criteria. |
| Reporting | Transparent and complete reporting of all experimental details, including any deviations from standard procedures. |
General considerations applicable to in vitro studies, including those with KRH102053.
Ultimately, a commitment to rigorous methodology, transparent reporting, and the adoption of available standardization practices are vital for advancing the understanding of KRH102053's biological effects and ensuring the reliability of preclinical research findings.
Future Research Directions and Translational Perspectives Preclinical
Need for Comprehensive In Vivo Animal Model Studies
While in vitro studies have provided initial evidence of KRH102053's mechanism and cellular effects, comprehensive evaluation in living organisms is crucial to assess its systemic activity, efficacy, and potential therapeutic window. The complexity of biological systems, including pharmacokinetics, metabolism, and interactions within tissues and organs, necessitates in vivo investigations to complement in vitro findings. The initial research on KRH102053 explicitly stated that additional studies using in vivo animal models are required for further evaluation of its efficacy. semanticscholar.org
Evaluation of Efficacy in Animal Models of Tumor Growth and Metastasis
KRH102053's ability to reduce HIF-1α levels and inhibit processes like angiogenesis, migration, and invasion in vitro highlights its potential in cancer therapy. wikipedia.orgnih.govsemanticscholar.orgreadthedocs.ionih.gov Hypoxia is a common feature of the tumor microenvironment, and HIFs play a significant role in tumor growth, angiogenesis, metabolic adaptation, and metastasis. wikipedia.org Therefore, evaluating the efficacy of KRH102053 in relevant in vivo animal models of tumor growth and metastasis is a critical next step.
Studies should utilize various cancer models, including xenografts and syngeneic models, to assess the compound's impact on primary tumor size, growth rate, and the development of metastases. Given the in vitro results showing inhibition of migration, invasion, and tube formation, models specifically designed to study metastatic progression, such as those involving intravenous or intracardiac injection of tumor cells, would be particularly relevant. Advanced imaging techniques, such as bioluminescence imaging, can be employed for non-invasive monitoring of tumor growth and metastasis in live animals. These studies would provide crucial data on the in vivo anti-tumor and anti-metastatic potential of KRH102053.
Investigation in Animal Models of Ischemic Diseases
Beyond cancer, the HIF pathway is intimately involved in the cellular response to hypoxia and plays a role in ischemic diseases. While HIF activation is often considered protective in ischemia by promoting angiogenesis and cell survival, the role of HIF signaling in ischemic injury is complex and can be context-dependent. Given that KRH102053 is a PHD2 activator that reduces HIF-1α levels, investigating its effects in animal models of ischemic diseases, such as myocardial or cerebral ischemia, could reveal potential therapeutic applications or highlight the need for careful consideration of HIF modulation in these contexts. Research in this area would require the use of established in vivo models that mimic the pathological conditions of ischemic injury and allow for the evaluation of tissue damage, functional recovery, and underlying molecular changes.
Elucidation of Detailed Pharmacokinetic Profiles in Preclinical Models
A thorough understanding of the pharmacokinetic profile of KRH102053 in preclinical animal models is essential for guiding further development and informing potential clinical translation. Pharmacokinetic studies should assess the compound's absorption, distribution, metabolism, and excretion (ADME) in relevant species. This includes determining parameters such as bioavailability, plasma protein binding, tissue distribution, metabolic pathways, and elimination half-life. While the search results did not provide specific pharmacokinetic data for KRH102053, the importance of optimized pharmacokinetic profiles for successful translation of HIF-targeting agents has been noted for other compounds. Detailed pharmacokinetic data will be critical for determining appropriate dosing regimens, understanding drug exposure in target tissues, and identifying potential issues such as rapid clearance or unfavorable distribution that might need to be addressed through formulation or delivery strategies.
Investigation of Potential Synergistic Effects with Existing Preclinical Agents
Exploring the potential for synergistic effects when KRH102053 is combined with existing preclinical agents, particularly those used in cancer therapy, is a promising research direction. Given that KRH102053 modulates the hypoxic response, combining it with conventional chemotherapies, radiotherapies, or other targeted agents that may be affected by the tumor microenvironment could lead to enhanced anti-tumor efficacy. Preclinical studies have shown advantages in combining HIF-1/2 inhibitors with chemotherapy regimens. While KRH102053 acts by reducing HIF-1α stability, the principle of combining HIF modulation with other cancer treatments remains relevant. Investigations should be conducted in appropriate in vitro and in vivo models to evaluate combination indices and assess whether co-administration results in synergistic, additive, or antagonistic effects on tumor growth, metastasis, or cell survival. Identifying effective combinations could expand the potential therapeutic utility of KRH102053.
Development of Advanced In Vitro and Ex Vivo Models for Mechanism Confirmation
While initial in vitro studies have shed light on KRH102053's mechanism of action through PHD2 activation and subsequent HIF-1α degradation, the development and utilization of more advanced in vitro and ex vivo models can provide deeper insights and confirm these mechanisms in more complex biological settings. Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems that better recapitulate the tumor microenvironment or the architecture of ischemic tissues, can offer a more physiologically relevant context for studying the compound's effects. Ex vivo models, utilizing fresh tissue samples from animal models or potentially patient biopsies (in future translational studies), can be used to confirm the direct effects of KRH102053 on HIF levels and downstream targets within a native tissue context. These models can help validate findings from simpler cell line studies and explore potential cell-type specific responses or interactions with the extracellular matrix and other cellular components.
Exploration of Delivery Strategies for KRH102053 in Preclinical Systems
The successful translation of any therapeutic agent depends on its effective delivery to the target site. Exploring various delivery strategies for KRH102053 in preclinical systems is essential to optimize its bioavailability, target specificity, and therapeutic index. This could involve investigating different routes of administration and the potential use of drug delivery systems. Drawing inspiration from strategies explored for other agents targeting hypoxic environments or involved in wound healing, approaches such as encapsulation in nanoparticles, liposomes, or other nanocarriers could be explored to improve solubility, stability, circulation half-life, and targeted delivery to tumors or ischemic tissues. Local delivery strategies could also be investigated for specific applications, such as direct injection into solid tumors or application to wound sites. Preclinical studies evaluating these delivery strategies would assess their impact on pharmacokinetics, biodistribution, efficacy, and potential off-target effects.
Strategies for Improving Selectivity and Reducing Potential Off-Target Effects of Analogues
Existing research indicates that PHD activators, including KRH102053 and its structural analogues, may suffer from limitations such as off-target effects, toxicity to normal cells, and low selectivity. idrblab.netnih.gov Addressing these challenges is paramount for the successful development of KRH102053-based therapeutics.
One key strategy involves the rational design and synthesis of novel structural analogues with enhanced selectivity for PHD2 over other related dioxygenases or off-target proteins. While KRH102140 has been identified as a more potent analogue of KRH102053 in suppressing HIF-1α in specific cell lines, further exploration of the structure-activity relationship is necessary to identify compounds with improved target specificity. nih.gov This could involve detailed structural studies of PHD2 binding pockets and comparative analysis with potential off-targets to guide modifications that enhance binding affinity and specificity for PHD2.
Beyond traditional affinity-based selectivity, understanding and leveraging kinetic selectivity could also be a valuable approach. Differences in the association (k_on) and dissociation (k_off) rates of KRH102053 or its analogues with PHD2 versus off-target proteins could be exploited to achieve preferential target engagement over time, even if thermodynamic affinity is similar.
Future research should focus on comprehensive profiling of KRH102053 and its promising analogues across a broad range of potential off-targets using advanced screening platforms. This systematic approach, coupled with medicinal chemistry efforts guided by structural and kinetic insights, is crucial for developing analogues with improved selectivity profiles and reduced potential for unwanted side effects.
Identification of Novel Biomarkers for KRH102053 Activity in Preclinical Systems
Identifying reliable biomarkers for KRH102053 activity in preclinical systems is essential for monitoring target engagement, assessing efficacy, and guiding dose selection in future studies. Given KRH102053's primary mechanism of action as a PHD2 activator leading to HIF-1α degradation, the levels of HIF-1α protein and the mRNA levels of its downstream target genes represent key potential biomarkers.
Studies have shown that KRH102053 decreases the protein level of HIF-1α and the mRNA levels of HIF-regulated genes such as vascular endothelial growth factor (VEGF), aldolase (B8822740) A, enolase 1, and monocarboxylate transporter 4 in various cell lines. Structural analogues have also been shown to affect these targets. nih.gov Additionally, structural analogues of KRH102053 have been found to inhibit fatty acid synthase (FASN), which is linked to HIF-1α-mediated metabolic reprogramming in cancer cells. idrblab.net Therefore, changes in the expression or activity of HIF-1α, VEGF, key glycolytic enzymes (aldolase A, enolase 1, monocarboxylate transporter 4), and FASN could serve as pharmacodynamic biomarkers reflecting KRH102053 activity in preclinical models.
Future research should aim to validate these potential biomarkers in relevant preclinical disease models and establish a clear correlation between KRH102053 exposure, biomarker modulation, and therapeutic outcome. Furthermore, exploring other cellular processes influenced by PHD2 activation or KRH102053 treatment could lead to the discovery of novel, more sensitive, or specific biomarkers. This could involve proteomic, transcriptomic, or metabolomic profiling of treated cells or tissues to identify broader changes in biological pathways. The identification and validation of robust preclinical biomarkers will be critical for informing the design and interpretation of subsequent translational studies.
Uncovering Further Biological Pathways Modulated by KRH102053 Beyond HIF-1α
While KRH102053 is primarily characterized by its role in activating PHD2 and subsequently reducing HIF-1α levels, emerging evidence suggests that its biological effects, or those of its analogues, may extend to other pathways. idrblab.net
The observation that structural analogues of KRH102053 inhibit fatty acid synthase (FASN) in breast cancer suggests modulation of lipid metabolism, a pathway closely intertwined with but also distinct from the core HIF-1α response. idrblab.net While HIF-1α is known to upregulate glycolysis and lipogenesis, leading to FASN overexpression in cancer, the direct inhibition of FASN by KRH102053 analogues points towards potential effects beyond simply reducing HIF-1α-driven transcription. Further studies are needed to elucidate the precise mechanism by which these analogues inhibit FASN and whether KRH102053 itself directly influences FASN activity or expression independent of its effects on HIF-1α.
KRH102053 has also been shown to decrease the mRNA levels of glycolytic enzymes such as aldolase A, enolase 1, and monocarboxylate transporter 4, which are downstream targets of HIF-1α. nih.gov This reinforces its impact on glucose metabolism. However, investigating whether KRH102053 or its analogues have any direct effects on key enzymes or transporters in the glycolytic pathway, independent of HIF-1α, warrants further research.
Given that PHD2 has functions beyond the hydroxylation of HIF-1α and HIF-2α, it is plausible that KRH102053's activation of PHD2 could influence other cellular processes. While the link is indirect, other PHD2 activators have been associated with pathways such as mitochondria-mediated apoptosis. idrblab.net Future research should employ unbiased approaches, such as comprehensive pathway analysis using transcriptomics and proteomics, to systematically identify any additional biological pathways significantly modulated by KRH102053 treatment in different preclinical settings. Uncovering these broader effects will provide a more complete understanding of KRH102053's mechanism of action and potential therapeutic applications.
常见问题
Q. What is the primary molecular mechanism by which KRH102053 modulates hypoxia-inducible pathways?
KRH102053 acts as a potent activator of prolyl hydroxylase domain-containing protein 2 (PHD2), enhancing its enzymatic activity by 26% under experimental conditions . This activation promotes hydroxylation and subsequent proteasomal degradation of HIF-1α, reducing its downstream targets such as VEGF, GLUT4, and enolase 1 . Researchers can validate this mechanism using in vitro PHD2 activity assays (e.g., HPLC-based methods ) and immunoblotting to track HIF-1α protein levels across cell lines like HOS osteosarcoma or PC12 phaeochromocytoma cells .
Q. How does KRH102053 influence angiogenesis in endothelial cell models?
KRH102053 inhibits hypoxia-induced angiogenesis by suppressing VEGF expression and endothelial cell tube formation. In HUVECs, 20 mM KRH102053 reduced tube formation by 84.5% under hypoxia . Methodologically, use Matrigel-based tube formation assays with quantitative metrics (e.g., tube length/width) and RT-PCR to measure VEGF mRNA levels . Include MTT assays to rule out cytotoxicity confounding results .
Q. What experimental models are most suitable for studying KRH102053’s anti-metastatic effects?
Boyden chamber migration/invasion assays in HOS and PC12 cells are well-documented . For example, 20 mM KRH102053 reduced HOS cell invasion by 18.8% and PC12 invasion by 26.5% . Pair these with hypoxia chambers to mimic tumor microenvironments and validate results via qPCR for metastasis-related genes (e.g., adrenomedullin ).
Advanced Research Questions
Q. How can researchers resolve contradictions between KRH102053’s effects on HIF-1α protein levels versus mRNA stability?
While KRH102053 reduces HIF-1α protein levels, it does not affect its mRNA . To investigate this discrepancy, employ cycloheximide chase assays to measure HIF-1α degradation rates and co-immunoprecipitation to assess VHL binding . Contrast with hypoxia-mimetics (e.g., CoCl₂) to isolate PHD2-specific effects .
Q. What methodological considerations are critical for validating KRH102053’s concentration-dependent effects?
Dose-response curves (e.g., 2–20 mM) are essential, as higher concentrations may exhibit off-target effects. For example, 20 mM KRH102053 significantly reduced GLUT4 protein but did not impair HUVEC viability . Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀ values and ensure replicates account for inter-experimental variability .
Q. How can structural analogs of KRH102053 be optimized for enhanced PHD2 activation?
Structure-activity relationship (SAR) studies should focus on its 2-amino-4-methylsulphanyl-butylic acid and chroman ester moieties, which are critical for PHD2 binding . Use computational docking (e.g., AutoDock Vina) to predict interactions with PHD2’s catalytic site, followed by in vitro screening of derivatives via HPLC activity assays .
Q. What strategies address conflicting data on KRH102053’s cytotoxicity in different cell lines?
While 20 mM KRH102053 showed no toxicity in HUVECs , other studies noted reduced viability in HepG2 cells . Perform cross-model comparisons using standardized MTT/PI staining protocols and adjust culture conditions (e.g., serum concentration) to isolate compound-specific effects .
Data Analysis & Reproducibility
Q. How should researchers statistically validate KRH102053’s inhibition of hypoxia-related gene expression?
Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., normoxia vs. hypoxia ± KRH102053) . For RT-PCR data, normalize to housekeeping genes (e.g., β-actin) and report fold-changes using the 2^(-ΔΔCt) method . Publicly archive raw data (e.g., NCBI GEO) for reproducibility.
Q. What controls are necessary to confirm KRH102053’s specificity for PHD2 over other hydroxylases?
Include negative controls with PHD2-knockout cells or competitive inhibitors (e.g, IOX2). Validate specificity via siRNA-mediated PHD2 silencing and compare HIF-1α degradation rates .
Contradiction & Hypothesis Testing
Q. How can paradoxical findings about KRH102053’s dual roles in glucose metabolism and angiogenesis be reconciled?
While KRH102053 suppresses GLUT4 (impairing glucose uptake) , it also inhibits VEGF-driven angiogenesis, suggesting context-dependent effects. Use multi-omics approaches (e.g., metabolomics + transcriptomics) in HOS cells to map crosstalk between metabolic and angiogenic pathways under hypoxia .
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